4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone
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Overview
Description
4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone is a complex organic compound with the molecular formula C17H16N2O2S . It is a member of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzoxazole ring fused to a piperidine ring, with a thienyl ketone group attached, making it a unique structure with potential for various scientific applications.
Preparation Methods
The synthesis of 4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone involves several steps and can be achieved through different synthetic routes. One common method involves the condensation of 2-aminophenol with an aldehyde to form the benzoxazole ring . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the addition of the thienyl ketone group via a Friedel-Crafts acylation . Industrial production methods may involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts to improve yield and efficiency .
Chemical Reactions Analysis
4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory agent . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it has applications in the pharmaceutical industry as a starting material for the synthesis of active pharmaceutical ingredients .
Mechanism of Action
The mechanism of action of 4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone involves its interaction with specific molecular targets and pathways. The benzoxazole ring can form π-π stacking or π-cation interactions with biological molecules, while the oxygen and nitrogen atoms in the oxazole moiety can act as hydrogen bond acceptors . These interactions allow the compound to modulate the activity of enzymes, receptors, and other proteins involved in various biological processes . For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division in cancer cells .
Comparison with Similar Compounds
4-Benzoxazol-2-ylpiperidyl 2-thienyl ketone can be compared with other benzoxazole derivatives, such as 2-(4-butylphenyl)benzoxazole and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine . These compounds share similar structural features but differ in their specific substituents and biological activities . The presence of the piperidine ring and thienyl ketone group in this compound makes it unique and may contribute to its distinct pharmacological properties . Other similar compounds include benzothiazoles and benzimidazoles, which also exhibit a wide range of biological activities and are used in drug development .
Properties
Molecular Formula |
C17H16N2O2S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C17H16N2O2S/c20-17(15-6-3-11-22-15)19-9-7-12(8-10-19)16-18-13-4-1-2-5-14(13)21-16/h1-6,11-12H,7-10H2 |
InChI Key |
FKUMIVRWKPCSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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